IPN60090 dihydrochloride

GLS1 inhibitor in vivo efficacy target engagement

Many GLS1 tool compounds (BPTES, CB-839) suffer from poor oral bioavailability and off-target liabilities, compromising long-term in vivo metabolic studies. IPN60090 dihydrochloride is a Phase 1 clinical-stage GLS1 inhibitor engineered to overcome these limitations. • 31 nM GLS1 IC50, >1,600-fold selectivity over GLS2 - phenotypes confidently attributed to GLS1 inhibition • Oral F% 70->100% across preclinical species; BID dosing sustains target engagement over multi-week PDX studies • Clean off-target profile: no hERG, CYP, or kinase liability; ideal for combination therapy research Supplied as dihydrochloride salt (CAS 2102101-72-2), ≥98% purity, with documented clinical translational path.

Molecular Formula C24H29Cl2F3N8O3
Molecular Weight 605.4 g/mol
Cat. No. B10824310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPN60090 dihydrochloride
Molecular FormulaC24H29Cl2F3N8O3
Molecular Weight605.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl
InChIInChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1
InChIKeyMREGZVYRKYDENT-QCUBGVIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPN60090 Dihydrochloride: A Clinical-Stage, Orally Bioavailable GLS1 Inhibitor for Solid Tumor Research


IPN60090 dihydrochloride (also known as IACS-6274, compound 27) is a potent, highly selective allosteric inhibitor of glutaminase‑1 (GLS1; IC₅₀ = 31 nM) that displays no measurable activity against the GLS2 isoform (IC₅₀ > 50 µM) [1]. It was developed through a medicinal chemistry program at MD Anderson Cancer Center explicitly designed to overcome the poor physicochemical and pharmacokinetic limitations of earlier GLS1 inhibitors such as BPTES [2]. The compound has entered Phase 1 clinical trials (NCT03894540) as both monotherapy and in combination regimens for molecularly selected advanced solid tumors [3]. The dihydrochloride salt form (CAS 2102101‑72‑2; MW 605.44) is supplied for research use with typical purities ≥98% and is the same salt form advanced into clinical development [1].

Why GLS1 Inhibitors Cannot Be Interchanged: The Case for IPN60090 Dihydrochloride


The GLS1 inhibitor class exhibits profound structural and pharmacokinetic heterogeneity that precludes simple interchange. Early tool compounds such as BPTES (IC₅₀ 0.16–3.3 µM) and compound 968 (IC₅₀ ~2.5–10 µM) possess micromolar potency, poor aqueous solubility, and negligible oral bioavailability, rendering them unsuitable for in vivo target engagement studies [1]. Among clinical-stage candidates, CB‑839 (telaglenastat) requires oral doses of 200–250 mg/kg BID in mice and 600–800 mg BID in humans to achieve adequate exposures, reflecting suboptimal physicochemical properties [2]. IPN60090 was purpose‑engineered to deliver a differentiated profile: nanomolar biochemical and cellular potency, >1,600‑fold selectivity over GLS2, high oral bioavailability across preclinical species (F% 70–>100%), and an exceptionally clean off‑target panel (no hERG, CYP450, or kinase liability) [3]. These properties are not shared uniformly across the class and have direct consequences for experimental design, dosing regimen feasibility, and data interpretability in both preclinical and translational research contexts.

IPN60090 Dihydrochloride: Quantitative Differentiation Evidence Against Key GLS1 Comparators


Head‑to‑Head In Vivo Efficacy: IPN60090 Achieves Equivalent Target Engagement to CB‑839 at a 2.5‑Fold Lower Dose

In a direct benchmarking study conducted by the discoverers and detailed in the supporting information of the primary publication, IPN60090 (compound 27) was compared head‑to‑head with CB‑839 (telaglenastat, compound 4) in an H2122 non‑small cell lung cancer cell line‑derived xenograft mouse model. IPN60090 dosed orally at 100 mg/kg twice daily produced equivalent efficacy and target engagement to CB‑839 dosed orally at 250 mg/kg twice daily [1]. This represents a 2.5‑fold dose advantage for IPN60090 while maintaining comparable pharmacodynamic effect. The lower efficacious dose is clinically meaningful, as CB‑839 requires recommended Phase 2 doses of 600–800 mg BID in humans, whereas IPN60090’s optimized PK profile is projected to permit lower human dosing [2].

GLS1 inhibitor in vivo efficacy target engagement xenograft NSCLC

GLS1/GLS2 Isoform Selectivity: IPN60090 Exhibits >1,600‑Fold Selectivity, Surpassing CB‑839’s ~35‑Fold Window

IPN60090 demonstrates an IC₅₀ of 31 nM against GLS1 (GAC isoform) with no measurable inhibition of GLS2 up to 50 µM, yielding a selectivity window exceeding 1,600‑fold [1]. In comparison, CB‑839 (telaglenastat) exhibits IC₅₀ values of 23–28 nM against GLS1 in mouse kidney and brain homogenates but retains measurable activity against GLS2 with an IC₅₀ >1 µM, providing a selectivity window of approximately 35–43‑fold . BPTES, a widely used research tool, shows an IC₅₀ of 0.16–3.3 µM against GLS1 with unquantified GLS2 selectivity [2]. The substantially wider selectivity margin of IPN60090 reduces the probability of confounding GLS2‑mediated effects in experimental systems where both isoforms may be expressed.

GLS1 selectivity GLS2 counter‑screen isoform selectivity off‑target mitigation

Cross‑Species Pharmacokinetics: IPN60090 Delivers Low Clearance, High Oral Bioavailability, and Extended Half‑Life Across Mouse, Rat, and Dog

IPN60090 was explicitly optimized for pharmacokinetic performance, and this is reflected in its cross‑species profile. In the mouse, intravenous (3 mg/kg) and oral (10 mg/kg) dosing yielded CL = 4.1 mL/min/kg, t₁/₂ = 1 h, Cₘₐₓ = 19 µM, and F% = 89% . In the rat (0.3 mg/kg IV; 3 mg/kg PO), CL = 0.3 mL/min/kg, Vdss = 0.1 L/kg, t₁/₂ = 5.3 h, F% = 70%, Cₘₐₓ = 32 µM, and AUClast = 208 h·µM [1]. In the dog (0.3 mg/kg IV; 3 mg/kg PO), CL = 0.6 mL/min/kg, Vdss = 0.2 L/kg, t₁/₂ = 6.3 h, F% >100%, Cₘₐₓ = 31 µM, and AUClast = 250 h·µM [1]. By contrast, the earlier lead compound 25 (a more potent but PK‑compromised analog) displayed CL = 8 mL/min/kg (rat), t₁/₂ = 2.7 h, and F% = only 19%, demonstrating the trade‑offs inherent to compounds not optimized for drug‑like properties [1]. BPTES is essentially non‑orally bioavailable and is restricted to intraperitoneal or intravenous administration at high doses [2].

pharmacokinetics oral bioavailability clearance half‑life preclinical ADME

Off‑Target Profiling: IPN60090 Demonstrates a Clean Safety Pharmacology Panel Across hERG, CYP450, Ion Channels, Receptors, and 97 Kinases

Comprehensive off‑target profiling of IPN60090 revealed no significant inhibitory activity against the hERG potassium channel (cardiac safety liability), no significant inhibition of common cytochrome P450 enzymes (drug‑drug interaction risk), and no hits against an 80‑member Eurofins CEREP panel of diverse ion channels and receptors, nor against a 97‑member DiscoverX kinase panel when tested at 10 µM [1]. In head‑to‑head cellular assays, IPN60090 inhibited the proliferation of A549 lung cancer cells with an IC₅₀ of 26 nM, demonstrating that cellular antiproliferative activity closely tracks biochemical GLS1 inhibition without contributions from off‑target cytotoxicity . Comparable comprehensive off‑target panel data for CB‑839, BPTES, and compound 968 are not publicly available at the same depth, making IPN60090 the most thoroughly de‑risked GLS1 inhibitor from a polypharmacology standpoint [2].

off‑target screening hERG CYP450 inhibition kinase selectivity safety pharmacology

Translational Clinical Development: IPN60090 Is One of Only Two GLS1 Inhibitors to Enter Clinical Trials and Is Supported by a Biomarker‑Driven Phase 1 Program

As of 2025, only two GLS1 inhibitors have advanced into human clinical trials: CB‑839 (telaglenastat) and IPN60090 (IACS‑6274) [1]. IPN60090 is being evaluated in a first‑in‑human, biomarker‑driven Phase 1 dose‑escalation and expansion study (NCT03894540) as monotherapy and in combination with bevacizumab/paclitaxel or capivasertib in patients with molecularly selected advanced solid tumors [2]. The ASCO 2021 presentation of initial Phase 1 data reported that IACS‑6274 was well tolerated at biologically active doses with good human PK, significant pharmacodynamic target modulation, and preliminary antitumor activity [3]. In contrast, the CB‑839 clinical program, while more advanced, has encountered challenges including the termination of certain Phase 2 combination studies [4]. IPN60090 was licensed by Ipsen from MD Anderson in 2018 for late‑stage development and commercialization, providing an additional layer of pharmaceutical‑grade development rigor [3].

clinical translation Phase 1 trial biomarker selection solid tumors glutaminase inhibitor

IPN60090 Dihydrochloride: Evidence‑Backed Application Scenarios for Research and Preclinical Development


In Vivo Tumor Metabolism Studies Requiring Chronic Oral Dosing with Robust Target Engagement

IPN60090’s high oral bioavailability (F% 70–>100% across species) and extended half‑life (t₁/₂ 5.3 h rat, 6.3 h dog) enable chronic twice‑daily oral dosing paradigms that achieve sustained GLS1 inhibition, as demonstrated by dose‑dependent reductions in tumor glutamate/glutamine ratios at both 4 and 28 days of dosing in PDX models [1]. This property directly addresses the experimental limitation of BPTES and compound 968, which cannot be administered orally, and offers dose‑sparing advantages over CB‑839 (2.5‑fold lower dose for equivalent efficacy) [2]. Researchers designing long‑term metabolic flux, tumor growth, or combination therapy studies should prioritize IPN60090 for its demonstrated ability to maintain pharmacodynamic target coverage throughout multi‑week experimental timelines.

Experiments Requiring Unambiguous GLS1‑Specific Phenotypic Interpretation Free of GLS2 Confounding

In experimental systems where both GLS1 and GLS2 isoforms may be expressed—including liver‑derived cell lines, certain immune cell populations, and normal tissue toxicity studies—IPN60090’s >1,600‑fold selectivity window (GLS1 IC₅₀ = 31 nM vs. GLS2 IC₅₀ > 50 µM) provides the highest available confidence that observed phenotypes are GLS1‑specific [1]. This represents a substantial advantage over CB‑839, whose ~35‑fold selectivity window introduces the possibility of GLS2‑mediated effects at higher experimental concentrations [2]. Procurement for studies demanding isoform‑specific mechanistic clarity should favor IPN60090 over less selective alternatives.

Combination Therapy and Drug‑Drug Interaction Studies Requiring a Pharmacologically Clean Tool Compound

IPN60090’s documented lack of activity against hERG, CYP450 enzymes, 80 ion channels/receptors, and 97 kinases makes it an ideal GLS1‑inhibitor tool for combination studies where off‑target contributions must be minimized [1]. When co‑administered with agents such as the dual TORC1/2 inhibitor TAK‑228 (sapanisertib), IPN60090 produced an 85% tumor growth inhibition in the Ru337 NSCLC PDX model, substantially exceeding monotherapy effects (28% for IPN60090, 41% for TAK‑228), without confounding pharmacokinetic drug‑drug interactions [2]. This clean profile also supports its use in immunometabolism studies, where GLS1 inhibition may enhance T‑cell function in the tumor microenvironment without off‑target immunosuppressive effects [3].

Translational Biomarker‑Driven Preclinical Studies Intended for Clinical Development Pathway Alignment

As one of only two GLS1 inhibitors with clinical trial entry, IPN60090 enables preclinical studies that are directly aligned with an active clinical development program (NCT03894540) evaluating biomarker‑selected patient populations [1]. The Phase 1 trial has confirmed human tolerability, PK, and pharmacodynamic modulation of glutamine‑to‑glutamate conversion, providing clinical validation for the preclinical PD biomarker [2]. For academic and industry laboratories conducting translational research in KEAP1/NRF2‑mutant or other glutamine‑dependent tumor models, selecting IPN60090 ensures that preclinical findings are generated with a compound that has a defined clinical path, maximizing the translational relevance and grant or investment potential of the research [3].

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